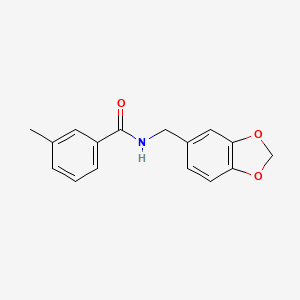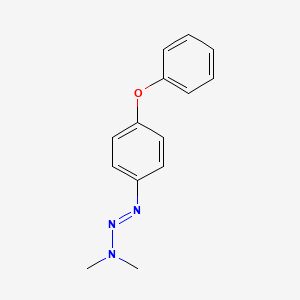
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene is a synthetic organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amino group (-NH-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene typically involves the reaction of 4-phenoxyaniline with a suitable diazotizing agent, followed by coupling with a dimethylamine derivative. The reaction conditions often include:
Temperature: Controlled to prevent decomposition of intermediates.
Solvent: Commonly used solvents include ethanol or acetonitrile.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or alkylated phenoxyphenyl derivatives.
Scientific Research Applications
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes.
Receptor Modulation: Altering receptor activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (1E)-3,3-dimethyl-1-(4-methoxyphenyl)triaz-1-ene
- (1E)-3,3-dimethyl-1-(4-chlorophenyl)triaz-1-ene
- (1E)-3,3-dimethyl-1-(4-nitrophenyl)triaz-1-ene
Uniqueness
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene is unique due to the presence of the phenoxy group, which enhances its chemical reactivity and potential applications. The phenoxy group can participate in additional interactions, making this compound more versatile compared to its analogs.
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-methyl-N-[(4-phenoxyphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C14H15N3O/c1-17(2)16-15-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
MLBJCWMBHRMYMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)
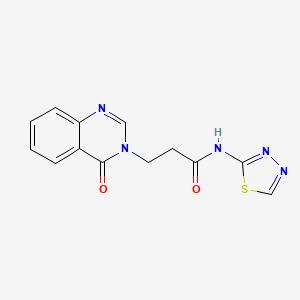
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)

methanone](/img/structure/B12478417.png)
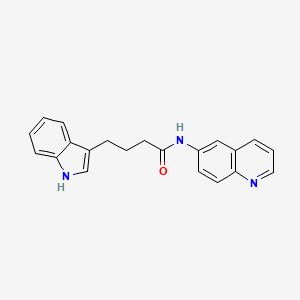
![3-bromo-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478424.png)
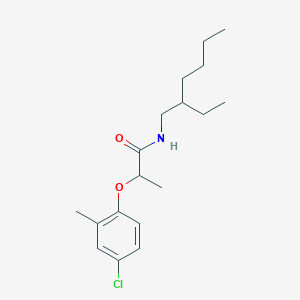
![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![N-(4-iodo-2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12478444.png)
![17-Ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B12478445.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
